molecular formula C10H9BrN2O B13602775 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B13602775
M. Wt: 253.09 g/mol
InChI Key: FFVPBJPADJYOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one is a chemical building block for research and development. This brominated and aminated quinolinone scaffold is of significant interest in medicinal chemistry, particularly for the synthesis of novel compounds with potential pharmacological activity. The bromine atom at the 3-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the exploration of diverse chemical space . The 4-quinolinone core is a privileged structure in drug discovery, known to be associated with a range of biological activities . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

6-amino-3-bromo-1-methylquinolin-4-one

InChI

InChI=1S/C10H9BrN2O/c1-13-5-8(11)10(14)7-4-6(12)2-3-9(7)13/h2-5H,12H2,1H3

InChI Key

FFVPBJPADJYOPC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)N)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Precursors

  • 2-Aminoacetophenones and their halogenated analogs (e.g., 2-bromoacetophenones) are common precursors for quinolin-4-one synthesis.
  • Amino-substituted acetophenones are valuable due to their reactivity and ability to undergo cyclization to quinolinones.

Core Synthetic Route

The most widely used method to prepare 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves:

  • Step 1: Base-catalyzed aldol condensation of 2-aminoacetophenones with aldehydes to form 2-aminochalcones.
  • Step 2: Acid-catalyzed intramolecular aza-Michael cyclization of these chalcones to yield the quinolinone core.

This two-step sequence is efficient for introducing substitutions at various positions, including amino and halogen groups, by choosing appropriate starting materials and reaction conditions.

Specific Preparation of this compound

Synthesis of the Quinolinone Core

  • Starting from 2-amino-3-bromoacetophenone , the bromine at the 3-position is introduced early in the synthesis.
  • The amino group at the 6-position is inherent or introduced via substitution reactions on the aromatic ring.
  • The condensation with an aldehyde followed by cyclization yields the 3-bromo-6-amino-1,4-dihydroquinolin-4-one intermediate.

N-Methylation

  • The nitrogen atom at position 1 is methylated typically by N-alkylation of the 1-unsubstituted 1,4-dihydroquinolin-4-one.
  • This can be achieved by reacting the quinolinone with methyl iodide or methyl tosylate under basic conditions.
  • The N-methylation step is crucial to stabilize the dihydroquinolinone and prevent oxidation to quinoline derivatives.

Bromination

  • Bromination at the 3-position can be performed using N-bromosuccinimide (NBS) under neutral or mild conditions.
  • This method selectively introduces bromine on the activated aromatic ring without affecting the amino or methyl groups.
  • Bromination is typically carried out after the quinolinone core formation and N-methylation to avoid side reactions.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome Yield (%) Notes
1. Aldol Condensation 2-amino-3-bromoacetophenone + aldehyde, base catalyst (e.g., NaOH), solvent (ethanol) Formation of 2-aminochalcone intermediate 80-90 Reaction monitored by TLC
2. Cyclization Acid catalyst (e.g., HCl), reflux Intramolecular aza-Michael cyclization to quinolinone 75-85 Purification by recrystallization
3. N-Methylation Methyl iodide, base (e.g., K2CO3), solvent (DMF), room temp Formation of 1-methylquinolinone derivative 70-80 Avoids overalkylation
4. Bromination NBS, solvent (DMF or DCM), room temp Selective bromination at 3-position 65-75 Reaction time critical to avoid polybromination

Analytical and Characterization Data

  • Melting Point: Typically in the range of 150–160 °C for pure this compound.
  • IR Spectroscopy: Characteristic peaks include NH2 stretching (~3400 cm⁻¹), C=O stretch (~1620 cm⁻¹), and aromatic C-H bending.
  • NMR Spectroscopy:
    • $$^{1}H$$ NMR shows signals for aromatic protons, methyl group on nitrogen (~3.5 ppm), and amino protons.
    • $$^{13}C$$ NMR confirms the carbonyl carbon (~175 ppm) and aromatic carbons.
  • Mass Spectrometry: Molecular ion peak consistent with the brominated quinolinone.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Starting Material 2-amino-3-bromoacetophenone Direct incorporation of Br Availability of substituted acetophenones
Aldol Condensation Base-catalyzed with aldehydes High yields, straightforward Requires control of reaction conditions
Cyclization Acid-catalyzed intramolecular aza-Michael Efficient ring closure Sensitive to acid strength and time
N-Methylation Alkylation with methyl iodide or tosylate Stabilizes molecule Overalkylation risk if uncontrolled
Bromination NBS-mediated selective aromatic bromination Selective and mild conditions Possible polybromination if prolonged

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into different quinoline derivatives.

    Substitution: Halogen atoms like bromine can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound could be explored for drug development.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the exact mechanism of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Pharmacological Relevance

3-Aroyl Derivatives (e.g., 1-Alkyl-3-aroyl-1,4-dihydroquinolin-4-ones)

Compounds such as 1-butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (80) and 3-(4-methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one (94) feature aroyl groups at position 3 instead of bromine. These derivatives demonstrate moderate antibacterial activity, with MIC values influenced by the electron-donating/withdrawing nature of the aroyl substituent .

APDQ Derivatives (e.g., APDQ230122)

3-Acyl-2-phenylamino-1,4-dihydroquinolin-4-one (APDQ) derivatives, such as APDQ230122, exhibit potent anti-pneumococcal activity (MIC90 = 0.009–0.033 μM) by disrupting peptidoglycan biosynthesis . The amino group in 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one could similarly engage in hydrogen bonding with bacterial enzymes, but the bromine’s steric bulk might alter binding kinetics compared to APDQ’s phenylamino group.

Halogenated Analogues (e.g., 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one)

Halogenation at different positions, as in 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one (CAS 192051-94-8), modifies lipophilicity and membrane permeability.

Crystallographic Data
  • 3-Ethoxymethyl-1,4-dihydroquinolin-4-one: X-ray studies reveal a planar fused-ring system with substituents oriented at 86.9° relative to the core. The bromine in the target compound may induce greater planarity, affecting crystal packing and stability .

Physicochemical Properties

  • Solubility: The amino group at position 6 may improve solubility in polar solvents relative to purely halogenated analogues like 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one (CAS 1153084-25-3) .

Biological Activity

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by an amino group at the 6th position, a bromine atom at the 3rd position, and a methyl group at the 1st position of the quinoline ring, imparts distinct biological properties. This compound has garnered attention for its antimicrobial and anticancer activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial strains by interfering with cell wall synthesis. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The mechanism involves binding to specific enzymes crucial for bacterial growth and survival.

Bacterial Strain Activity Mechanism
Staphylococcus aureusEffectiveInhibits cell wall synthesis
Escherichia coliModerateDisrupts cellular processes
Pseudomonas aeruginosaEffectiveTargets specific enzymes

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to modulate signal transduction pathways and inhibit cell proliferation. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of oncogenic signaling pathways .

In vitro studies have shown that this compound effectively reduces the viability of several cancer cell lines. For example, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, exhibiting IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to its interactions with various molecular targets within biological systems. It is hypothesized that the compound binds to specific enzymes or receptors, leading to alterations in cellular signaling pathways. This interaction is critical for understanding its therapeutic effects and optimizing its application in drug development.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against multiple bacterial strains and found that the compound exhibited potent activity comparable to standard antibiotics .
  • Anticancer Assessment : Another research focused on its anticancer properties revealed that it induces apoptosis in MCF-7 cells through mitochondrial pathway activation, highlighting its potential as a chemotherapeutic agent .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinity of this compound with target proteins involved in cancer progression, supporting its role as a potential inhibitor of oncogenic pathways .

Q & A

Q. What are the key synthetic routes for 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the quinolinone core. A common approach includes:

  • Nitro reduction : Starting from a nitro-substituted precursor (e.g., 6-nitro-3-bromo-1-methyl-1,4-dihydroquinolin-4-one), catalytic hydrogenation with Pd/C in ethanol under H₂ achieves the amino group. Reaction times (e.g., 48 hours) and solvent purity are critical to avoid byproducts .
  • Bromination : Regioselective bromination at the 3-position may employ N-bromosuccinimide (NBS) in acetic acid or chloroform, requiring inert atmospheres and temperature control (0–5°C) to prevent over-bromination .
  • Methylation : Alkylation of the nitrogen atom is achieved using methyl iodide in DMF with NaH as a base, requiring anhydrous conditions and gradual reagent addition to minimize side reactions .

Q. How is this compound characterized structurally and analytically?

  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns, with characteristic shifts for the amino group (~5–6 ppm broad signal) and bromine-induced deshielding. IR spectroscopy identifies carbonyl (C=O) stretches near 1680–1700 cm⁻¹ .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₀BrN₂O⁺) with isotopic patterns matching bromine .
  • X-ray crystallography : Resolves steric effects of the methyl and bromine substituents, though crystallization may require slow evaporation in DMSO/water mixtures .

Q. What solvents and catalysts are optimal for functionalizing this compound in cross-coupling reactions?

  • Solvents : Ethanol, dichloromethane, and DMF are preferred for polar intermediates. For Pd-mediated reactions (e.g., Suzuki-Miyaura coupling), dioxane/water mixtures enhance solubility of aryl boronic acids .
  • Catalysts : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) enable C–Br bond activation. Copper(I) iodide aids Ullmann-type couplings for amino group derivatization .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed for dihydroquinolinone derivatives?

Regioselectivity depends on electronic and steric factors:

  • Directed bromination : Use Lewis acids (e.g., FeBr₃) to direct bromine to electron-rich positions. For example, the 3-position is favored due to conjugation with the carbonyl group .
  • Protecting groups : Temporary protection of the amino group (e.g., acetylation) prevents undesired bromination at adjacent sites .
  • Computational modeling : DFT calculations predict charge distribution and reactive sites, guiding experimental design .

Q. What mechanistic insights explain contradictory biological activity data in related quinolinones?

Discrepancies in antimicrobial or anticancer activity arise from:

  • Substituent effects : Comparative studies show that bromine at the 3-position enhances cytotoxicity (e.g., IC₅₀ = 8.2 µM against MCF-7 cells) compared to chlorine analogues, likely due to increased lipophilicity .
  • Redox behavior : The dihydroquinolinone core’s ability to undergo oxidation/reduction cycles impacts its interaction with cellular targets (e.g., NADPH oxidases) .
  • Solubility limitations : Poor aqueous solubility of brominated derivatives may reduce bioavailability, skewing in vitro vs. in vivo results .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Simulations with protein targets (e.g., topoisomerase II) identify optimal substituent configurations. For example, the methyl group at N-1 minimizes steric clashes in binding pockets .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values) with antimicrobial activity. Bromine’s electronegativity (+σ) enhances hydrogen bonding with bacterial enzymes .
  • ADMET prediction : Tools like SwissADME assess logP and metabolic stability, prioritizing derivatives with balanced lipophilicity (logP ≈ 2.5–3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.